1-(Pyridin-3-yl)heptan-1-one

Catalog No.
S9100265
CAS No.
6294-61-7
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyridin-3-yl)heptan-1-one

CAS Number

6294-61-7

Product Name

1-(Pyridin-3-yl)heptan-1-one

IUPAC Name

1-pyridin-3-ylheptan-1-one

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-2-3-4-5-8-12(14)11-7-6-9-13-10-11/h6-7,9-10H,2-5,8H2,1H3

InChI Key

WJKSBMMOBQQEDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C1=CN=CC=C1

Traditional Organic Synthesis Approaches

The conventional synthesis of 1-(pyridin-3-yl)heptan-1-one involves a nucleophilic acyl substitution pathway, as detailed in WO2008/129054. The reaction begins with the generation of a pyridine-derived enolate at -78°C under nitrogen atmosphere, using tetrahydrofuran (THF) and hexane as co-solvents. The enolate intermediate reacts with a heptanoyl electrophile, followed by acidic workup with ammonium chloride to quench unreacted reagents. Subsequent extraction with ethyl acetate, washing with 5% sodium bicarbonate, and drying over sodium sulfate yield a crude product purified via flash chromatography (diethyl ether/petroleum ether, 1:1). This method achieves a 78% isolated yield, with nuclear magnetic resonance (NMR) confirming the structure: δ 9.18 (pyridine-H), 2.99 (methylene adjacent to ketone), and 0.90 ppm (terminal methyl).

The mechanism parallels aldol-type condensations, where enolate formation drives nucleophilic attack on a carbonyl carbon. However, unlike classical aldol reactions, this pathway avoids β-hydroxy ketone intermediates by directly coupling preformed enolates with acylating agents. The choice of THF as a solvent enhances enolate stability through coordination to lithium counterions, while hexane moderates reaction exothermicity.

Transition Metal-Catalyzed Pathways

While the primary synthesis of 1-(pyridin-3-yl)heptan-1-one does not employ transition metals, recent advances in pyridine annulation suggest potential alternative routes. For example, Cu(II)-catalyzed cyclization of propargylamine with ketosteroids generates pyridine-fused structures under mild conditions. Although untested for this specific compound, analogous strategies could involve:

  • Coordination-assisted cyclization: A metal catalyst (e.g., Cu(NO₃)₂) facilitates imine formation between a heptanone derivative and an amine, followed by alkyne insertion to construct the pyridine ring.
  • Cross-coupling reactions: Palladium-catalyzed Suzuki-Miyaura or Negishi couplings might link preformed pyridine halides to heptanone moieties, though this remains speculative without direct evidence.

These metal-mediated approaches could offer regioselectivity advantages but require rigorous optimization to match the efficiency of traditional methods.

Solvent and Temperature Optimization Studies

Reaction performance hinges on solvent polarity and cryogenic conditions. The use of THF/hexane (1:1) at -78°C suppresses side reactions such as over-alkylation or ketone reduction. THF’s moderate polarity (dielectric constant ε = 7.6) solubilizes ionic intermediates, while hexane (ε = 1.9) prevents solvent freezing and facilitates temperature control. Kinetic studies of analogous aldol reactions suggest that lowering temperatures from 0°C to -78°C increases enolate selectivity by a factor of 3–5, aligning with the 78% yield observed here.

Table 1: Solvent and Temperature Effects on Reaction Efficiency

ConditionYield (%)Purity (%)
THF/hexane, -78°C78>95
THF alone, -20°C52*82*
Dichloromethane, -78°C41*78*

*Hypothetical data for comparative purposes.

Large-Scale Production Techniques

Scaling the synthesis to industrial levels presents challenges in maintaining low temperatures and efficient purification. The patent-published method employs flash chromatography, which becomes impractical at multi-kilogram scales. Alternatives include:

  • Crystallization-driven purification: Exploiting the compound’s oil-like consistency, antisolvent addition (e.g., water or methanol) could induce crystallization.
  • Distillation: Vacuum fractional distillation (as in heptanone-3 synthesis) might separate the product from higher-boiling byproducts (e.g., dimeric species).
  • Continuous flow reactors: Microreactors with cryogenic zones could improve heat transfer and enolate stability during scale-up.

Process intensification studies are needed to evaluate these strategies’ cost-effectiveness and environmental impact.

SAR studies of 1-(Pyridin-3-yl)heptan-1-one derivatives focus on optimizing the alkyl chain length, ketone modifications, and pyridine substituents. The seven-carbon chain provides a balance between flexibility and steric bulk, which is critical for fitting into hydrophobic binding pockets. For instance, truncated chains in related pyridine derivatives reduced activity at L-type calcium channels, highlighting the importance of chain length in target engagement [4].

Substitutions on the pyridine ring significantly influence selectivity. Introducing hydrophilic groups at the 5-position of pyridine in nAChR agonists enhanced central vs. peripheral subtype selectivity, though this often compromised blood-brain barrier penetration [3]. Similarly, replacing phenyl groups with pyridine in kinase inhibitors improved metabolic stability by 160-fold [4]. These insights suggest that halogen or hydroxyl substitutions on the pyridin-3-yl ring of 1-(Pyridin-3-yl)heptan-1-one could refine target specificity.

Modification SiteImpact on ActivityReference Compound
Pyridine 5-positionEnhances subtype selectivity but limits CNS penetrationN-(3-pyridinyl) agonists with 5-hydroxyl groups [3]
Ketone groupAdjusts LogP and solubility; acetylation or reduction alters electrophilic reactivityMeldrum’s acid derivatives used in decarboxylative pyridylacetic acid synthesis [5]
Alkyl chain lengthLonger chains improve hydrophobic interactions but may reduce solubilityCalcium antagonists with n-dodecyl pyridinium moieties (IC₅₀ = 0.6–0.7 mM) [4]

Target Identification and Validation Studies

1-(Pyridin-3-yl)heptan-1-one’s structure suggests potential interactions with enzymes and receptors that recognize pyridine-based ligands. Computational docking studies of similar compounds reveal binding to NAD(P)-dependent enzymes and ion channels [4]. For example, pyridyl-indole hybrids exhibit antimalarial activity by targeting Plasmodium falciparum dihydrofolate reductase (Pf DHFR), with IC₅₀ values of 1.16–7.66 μM [4]. This implies that 1-(Pyridin-3-yl)heptan-1-one could be repurposed for antiparasitic applications.

Validation efforts for this compound might include:

  • Enzymatic assays: Testing inhibition of acetylcholinesterase or kinases, given pyridine’s role in related inhibitors [3] [4].
  • Cellular models: Evaluating calcium flux modulation in SH-SY5Y neuroblastoma cells, as done for dihydropyridine derivatives [4].
  • Molecular dynamics simulations: Predicting binding poses in nAChR subtypes or Pf DHFR active sites [4].

Preliminary data from analogous compounds support these approaches. For instance, N-propargyl dihydropyridines blocked calcium channels in A7r5 cells (IC₅₀ = 0.6–0.7 mM) without mitochondrial toxicity [4], providing a template for profiling 1-(Pyridin-3-yl)heptan-1-one’s safety and efficacy.

Ligand Design for Transition Metal Complexes

1-(Pyridin-3-yl)heptan-1-one represents a structurally unique pyridine-ketone hybrid ligand that combines the coordinating properties of the pyridine nitrogen with the electronic characteristics of the adjacent ketone functionality [1]. The compound exhibits molecular versatility through its dual coordination sites, enabling diverse binding modes with transition metal centers.

The design principles underlying pyridine-ketone ligands have been extensively investigated, with di(2-pyridyl) ketone serving as a foundational framework for understanding the coordination chemistry of such systems [2] [3]. In the case of 1-(Pyridin-3-yl)heptan-1-one, the meta-positioning of the ketone group relative to the pyridine nitrogen creates distinct electronic and steric environments that influence metal coordination behavior [4] [5].

Palladium(II) complexes incorporating pyridine-ketone ligands demonstrate exceptional stability and catalytic activity. The formation of [PdCl₂(dpk)] complexes, where dpk represents di-2-pyridyl ketone, has been thoroughly characterized through X-ray crystallography, revealing square planar coordination geometries [2]. Similar structural motifs are anticipated for 1-(Pyridin-3-yl)heptan-1-one complexes, where the pyridine nitrogen serves as the primary coordination site while the ketone carbonyl oxygen may participate in secondary interactions [6].

The electronic properties of pyridine-based ligands significantly influence the catalytic performance of their corresponding metal complexes. Substituted pyridine ligands with varying electronic characteristics, ranging from electron-withdrawing to electron-donating groups, have been systematically evaluated in palladium(II) coordination compounds [7]. The relationship between ligand basicity, as quantified by pKₐ values, and catalytic efficiency demonstrates that more basic pyridine ligands generally enhance catalytic effectiveness in cross-coupling reactions [7].

Tridentate coordination modes have been observed in bis(pyrazolyl)pyridine systems, where the central pyridine ring coordinates alongside flanking pyrazolyl groups [8]. This coordination pattern suggests potential for 1-(Pyridin-3-yl)heptan-1-one to participate in multidentate binding through the pyridine nitrogen and ketone oxygen, particularly in the presence of additional coordinating species.

Ligand TypeMetal CenterComplex FormulaCoordination ModeTurnover Frequency (h⁻¹)
Di(2-pyridyl) ketone (dpk)Palladium(II)(dpk)PdCl₂Bidentate N,N-chelatingNot reported
Pyridylidene amide (PYA)-pyridylPalladium(II)[Pd(PYA-py)Cl₂]Bidentate N,N-chelating10,000
Pyridine-2,3-dicarboxylateZinc(II)/Cadmium(II)[Zn(2,3-pydc)(bpp)]Tridentate N,O,O-chelatingNot applicable
Bis(pyrazolyl)pyridinePalladium(II)/Cobalt(II)[Pd(bis-pz-py)Cl₂]Tridentate N,N,N-chelatingNot reported
4-X-pyridine derivativesPalladium(II)PdL₄MonodentateVariable

The hemiketal formation observed in coordinated di-2-pyridyl ketone systems provides insight into the potential reactivity of 1-(Pyridin-3-yl)heptan-1-one when bound to electrophilic metal centers [6]. The activation of the carbonyl group toward nucleophilic addition reactions represents an emergent area of synthetic utility, particularly for generating functionalized ligand frameworks through post-coordination modifications [3].

Role in Cross-Coupling Reaction Systems

The integration of pyridine-ketone ligands into cross-coupling reaction systems has demonstrated remarkable catalytic efficiency across multiple reaction types. Palladium-catalyzed cross-coupling reactions benefit significantly from the electronic flexibility provided by pyridine-based supporting ligands [9] [7].

Suzuki-Miyaura coupling reactions utilizing palladium complexes with functionalized pyridine ligands achieve yields ranging from 64% to 98%, depending on the electronic nature of the pyridine substituents [7]. The systematic variation of substituents on the pyridine ring reveals that both electron-withdrawing and electron-donating groups can enhance catalytic performance, with the optimal choice depending on the specific substrate combination and reaction conditions [7].

Heck coupling reactions demonstrate comparable efficiency when employing pyridine-ligated palladium catalysts, with yields typically falling within the 76-94% range [7]. The ability of pyridine ligands to stabilize the catalytically active palladium species while maintaining sufficient lability for substrate coordination and product release contributes to the high turnover frequencies observed in these transformations [10].

The α-arylation of ketones represents a particularly relevant application for 1-(Pyridin-3-yl)heptan-1-one-based catalyst systems. Pyridylidene amide (PYA) ligands, which share structural similarities with pyridine-ketone systems, enable palladium-catalyzed α-arylation with turnover numbers reaching 7,300 and turnover frequencies approaching 10,000 h⁻¹ [9]. The electronic flexibility of the PYA ligand framework, analogous to the pyridine-ketone motif, facilitates both oxidative addition and reductive elimination steps in the catalytic cycle [9].

Reaction TypeCatalyst SystemYield (%)Turnover NumberReaction Conditions
Heck CouplingPd(II)-pyridine complexes76-94Not reported100°C, toluene
Suzuki-Miyaura CouplingPd(II)-4-X-pyridine ligands64-98Not reportedVarious conditions
α-Arylation of KetonesPd(II)-PYA ligandsUp to 857,300Mild conditions
Pyridine-Pyridine CouplingB₂pin₂/pyridyl phosphoniumComplete selectivityNot reportedB₂pin₂, room temperature
C-N Bond FormationPd(II)-bipyridineNot specifiedNot reported100°C, Cs₂CO₃

Pyridine-pyridine cross-coupling reactions, though challenging due to the electron-deficient nature of pyridine rings, have been successfully achieved using specialized protocols [11]. The development of pyridyl phosphonium salts as coupling partners, in combination with B₂pin₂ as an electron-transfer reagent, enables the formation of bipyridine structures with complete regioselectivity and cross-selectivity [12]. This methodology addresses the notorious difficulties associated with 2-pyridyl nucleophiles in traditional cross-coupling approaches [11].

Carbon-nitrogen bond formation through Buchwald-Hartwig amination reactions benefits from pyridine-based ligand systems, particularly when addressing challenging substrates such as electron-deficient aryl halides [13]. The mechanistic pathway involves oxidative addition of the aryl halide to the palladium center, followed by amine coordination and base-assisted deprotonation, culminating in reductive elimination to form the carbon-nitrogen bond [13].

The role of pyridine ligands in facilitating C-H activation reactions has gained considerable attention, with studies demonstrating the ability of pyridine-containing substrates to undergo remote C3-H activation using directive nickel catalysts [14]. This methodology overrides conventional site-selectivity patterns and enables late-stage functionalization of pyridine motifs in complex molecular frameworks [14].

Heterogeneous Catalysis Development

The incorporation of pyridine-based ligands into heterogeneous catalytic systems represents a rapidly expanding field that combines the advantages of homogeneous catalysis with the practical benefits of catalyst recovery and reuse. Metal-organic frameworks (MOFs) have emerged as particularly promising platforms for immobilizing pyridine-derived catalytic species [15] [16].

Copper(II) metal-organic frameworks incorporating pyridine-based linkers demonstrate exceptional catalytic activity for the synthesis of substituted pyridines from cyclic ketones and propargylamine [15]. The Cu(II)-MOF system, characterized by the formula {[Cu(L)(H₂O)]·2DMA·H₂O}∞, exhibits high permanent porosity (778 m²/g, BET surface area) and maintains catalytic efficiency through multiple reaction cycles [15] [17]. The framework structure features a 2-fold interpenetrating 3D kagome net with channel openings approximately 20 Å in diameter, facilitating substrate diffusion and product egress [15].

The mechanistic pathway for MOF-catalyzed pyridine synthesis involves the reduction of Cu(II) to the catalytically active Cu(I) species within the framework structure [15]. X-ray photoelectron spectroscopy analysis confirms this reduction process, while the Cu(I) centers selectively activate alkyne triple bonds to promote annulation reactions [15]. This heterogeneous approach offers significant advantages over traditional homogeneous systems, including simplified product isolation and catalyst recyclability [17].

Zeolite-based catalysts have demonstrated remarkable utility in pyridine base synthesis, with H-ZSM-5 zeolites achieving total pyridine yields of 61%, comprising 42% pyridine, 3% 2-picoline, 11% 3-picoline, and 5% 4-picoline [18]. The modification of zeolite frameworks with pyridine functionalities enhances both catalytic activity and selectivity in DME carbonylation reactions [19]. Pyridine-modified mordenite (MOR) zeolites exhibit unique shape selectivity within eight-membered ring side pockets, achieving methyl acetate yields of 7.2 mmol/(h·g) under optimized conditions [19].

Support TypeActive ComponentTarget ReactionSurface Area (m²/g)Recyclability
Metal-Organic Frameworks (MOFs)Cu(II)-MOF with pyridine linkersPyridine synthesis from ketones778High (multiple cycles)
Zeolite-based catalystsH-ZSM-5 with pyridine modificationPyridine base synthesisNot specifiedGood
Polymer-supported systemsFunctionalized polymer-pyridineC(sp³)-H activationNot specifiedModerate
Magnetic nanoparticlesFe₃O₄@SiO₂-pyridineMulticomponent reactionsNot specifiedExcellent (9 cycles)
Solid acid catalystsPyridinium-functionalized acidsCascade reactionsNot specifiedGood

Polymer-supported pyridine ligands offer a soluble yet recoverable platform for palladium-catalyzed C(sp³)-H activation reactions [20]. These functionalized polymer supports maintain catalytic activity comparable to their homogeneous counterparts while enabling palladium recovery and partial catalyst recyclability [20]. The polymer framework provides a tunable environment for ligand immobilization, allowing systematic modification of steric and electronic properties through backbone functionalization [20].

Magnetic nanoparticle systems incorporating pyridine functionalities have been developed for multicomponent organic transformations [16]. The IRMOF-3/GO/CuFe₂O₄ composite catalyst demonstrates exceptional performance in the synthesis of pyridine derivatives through one-pot reactions involving aromatic aldehydes, primary amines, malononitrile, and dimedone [16]. The magnetic nature of these catalysts facilitates easy separation from reaction mixtures and enables reuse for up to nine consecutive cycles without significant activity loss [16].

Solid acid catalysts functionalized with pyridinium groups represent another important class of heterogeneous systems for organic transformations [21] [22]. Sulfonic acid functionalized pyridinium chloride [pyridine-SO₃H]Cl serves as an effective Brønsted acidic ionic liquid catalyst for multicomponent condensation reactions [22]. These systems combine the advantages of ionic liquid catalysis with the practicality of solid acid systems, enabling solvent-free reaction conditions and straightforward catalyst recovery [22].

The development of bifunctional MOF catalysts incorporating pyridinium functionalities has advanced CO₂ fixation chemistry through cycloaddition reactions with epoxides [23]. Post-synthetic N-alkylation of pyridine sites within UiO-66 and UiO-67 frameworks generates ionic MOFs with enhanced catalytic activity for cyclic carbonate formation [24] [23]. The synergistic effect of acidic pyridinium sites and nucleophilic halide anions creates an optimal environment for CO₂ activation and subsequent cyclization reactions [23].

The integration of rare earth metal catalysts with pyridine-containing substrates has enabled unprecedented C-H functionalization reactions, including intramolecular cyclization processes that afford azaindoline derivatives [25]. Lanthanide amide complexes facilitate the activation of vinyl-substituted pyridin-3-amine substrates, leading to selective C-C bond formation through sequential coordination and insertion mechanisms [25].

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

191.131014166 g/mol

Monoisotopic Mass

191.131014166 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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